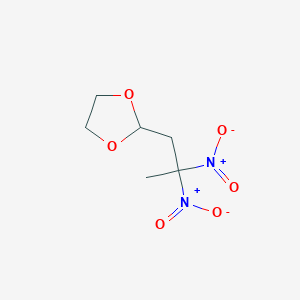

2-(2,2-Dinitropropyl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

106334-28-5 |

|---|---|

Molecular Formula |

C6H10N2O6 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

2-(2,2-dinitropropyl)-1,3-dioxolane |

InChI |

InChI=1S/C6H10N2O6/c1-6(7(9)10,8(11)12)4-5-13-2-3-14-5/h5H,2-4H2,1H3 |

InChI Key |

GKMOLYWAJASNBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1OCCO1)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Routes to 2-(2,2-Dinitropropyl)-1,3-dioxolane

The most direct synthetic strategy involves the formation of a precursor molecule, 2-(2-Nitropropyl)-1,3-dioxolane, which subsequently undergoes oxidative nitration to yield the final dinitro compound.

The Shechter-Kaplan reaction is a well-established method for converting a nitroalkane into a geminal dinitroalkane. vander-lingen.nl This reaction proceeds via the formation of a nitronate (or aci-nitro) salt, which is then treated with a combination of sodium nitrite (B80452) and silver nitrate (B79036).

In the context of synthesizing 2-(2,2-Dinitropropyl)-1,3-dioxolane, the precursor 2-(2-Nitropropyl)-1,3-dioxolane would first be deprotonated at the carbon bearing the nitro group using a base like sodium hydroxide (B78521) to form the corresponding sodium nitronate. This intermediate is then reacted with silver nitrate and sodium nitrite. The silver ions and nitrite ions react with the nitronate to introduce a second nitro group at the same carbon, yielding the gem-dinitro product. A similar oxidative nitration has been successfully applied to analogous cyclic structures, such as converting 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane to its 5,5-dinitro derivative, demonstrating the viability of this pathway for dioxolane and dioxane systems. google.com

Alternative, less expensive reagents have been developed to replace silver nitrate, such as a catalytic amount of potassium ferricyanide (B76249) with a stoichiometric amount of a re-oxidizing agent like sodium persulfate. vander-lingen.nlprepchem.com

The synthesis of the precursor, 2-(2-Nitropropyl)-1,3-dioxolane, is a critical initial step. This compound is a cyclic acetal (B89532). The formation of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with ethylene (B1197577) glycol.

For 2-(2-Nitropropyl)-1,3-dioxolane, the required carbonyl precursor is 3-nitrobutanal. The synthesis of 3-nitrobutanal can be accomplished via a Michael addition of nitroethane to acrolein. In this reaction, a basic catalyst facilitates the addition of the nitroethane nucleophile to the β-carbon of the α,β-unsaturated aldehyde, acrolein.

Once 3-nitrobutanal is obtained, it can be reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction forms the five-membered 1,3-dioxolane (B20135) ring by protecting the aldehyde functional group, yielding 2-(2-Nitropropyl)-1,3-dioxolane. The removal of water during the reaction, often by azeotropic distillation, drives the equilibrium towards the formation of the acetal.

Synthesis of Key Intermediates (e.g., 2,2-Dinitropropanol (B8780482), DNPOH)

2,2-Dinitropropanol (DNPOH) is a fundamental building block for various energetic compounds, and its synthesis has been extensively studied. wikipedia.org While not a direct intermediate in the pathway described above, its synthesis methodologies, particularly the nitration techniques, are highly relevant and are explicitly requested. Two primary chemical routes to DNPOH are the Ter Meer reaction and oxidative nitration. wikipedia.orgorgsyn.org

Chlorination: Nitroethane is first chlorinated to produce 1-chloro-1-nitroethane (B146382).

Ter Meer Reaction: The 1-chloro-1-nitroethane is then treated with potassium nitrite. This reaction displaces the chloride and introduces a second nitro group, forming the potassium salt of 1,1-dinitroethane (B1361779). orgsyn.org

Methylolation: The resulting dinitroethane salt is then reacted with formaldehyde (B43269) (a process known as methylolation or hydroxymethylation) to add a hydroxymethyl group, yielding 2,2-dinitropropanol.

Oxidative nitration, particularly the Shechter-Kaplan reaction, is often favored over the Ter Meer reaction for synthesizing dinitro compounds. beilstein-journals.org The synthesis of 2,2-dinitropropanol via this route also begins with nitroethane:

Henry Reaction: Nitroethane is first condensed with formaldehyde in the presence of a base (like sodium hydroxide) to form 2-nitro-1-propanol (B1209518).

Oxidative Nitration: The 2-nitro-1-propanol is then converted to its nitronate salt. This salt subsequently undergoes oxidative nitration using reagents like sodium nitrite and silver nitrate, or a potassium ferricyanide/sodium persulfate system, to yield 2,2-dinitropropanol. prepchem.com

Yields for the synthesis of dinitropropanol from nitroethane and formaldehyde have been reported as high as 80% in laboratory settings. beilstein-journals.org

| Considerations | Hazardous intermediate salts orgsyn.org | High cost of silver nitrate (if used) vander-lingen.nl |

To mitigate the waste and cost associated with chemical oxidants like silver nitrate, electrochemical methods have been developed. These methods focus on synthesizing potassium 1,1-dinitroethanate (KDNE), the key intermediate salt that is subsequently condensed with formaldehyde to produce DNPOH. google.com

In this process, an electrochemical cell replaces the chemical oxidant. The synthesis employs a reversible chemical mediator, such as the ferricyanide/ferrocyanide couple (Fe(CN)₆³⁻/⁴⁻), to perform the oxidative nitration of nitroethane. vander-lingen.nlgoogle.com The anode of the electrochemical cell continuously re-oxidizes the mediator. The process can be run in a continuous flow-cell system where the intermediate product, potassium 1,1-dinitroethanate, precipitates and is removed from the reaction. This intermediate is then condensed with formaldehyde to produce DNPOH. google.com This electrochemical approach drastically reduces the secondary waste streams compared to classical chemical processes. The Fe(CN)₆³⁻/⁴⁻ mediator is often preferred for potential industrial scale-up due to its lower cost and higher solubility compared to silver-based systems.

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula | Key Role |

|---|---|---|

| 2-(2,2-Dinitropropyl)-1,3-dioxolane | C₆H₁₀N₂O₆ | Final Target Compound |

| 2,2-Dinitropropanol (DNPOH) | C₃H₆N₂O₅ | Key Energetic Intermediate |

| 2-(2-Nitropropyl)-1,3-dioxolane | C₆H₁₁NO₄ | Direct Precursor to Target Compound |

| 3-Nitrobutanal | C₄H₇NO₃ | Carbonyl Precursor for Acetal Formation |

| Nitroethane | C₂H₅NO₂ | Starting Material for DNPOH Synthesis |

| 1,1-Dinitroethane | C₂H₄N₂O₄ | Intermediate in DNPOH Synthesis |

| 2-Nitro-1-propanol | C₃H₇NO₃ | Intermediate in DNPOH Synthesis |

| Potassium 1,1-Dinitroethanate (KDNE) | C₂H₃KN₂O₄ | Key Salt Intermediate for DNPOH |

| Ethylene Glycol | C₂H₆O₂ | Reagent for Dioxolane Formation |

| Acrolein | C₃H₄O | Reagent for Michael Addition |

| Silver Nitrate | AgNO₃ | Oxidant in Shechter-Kaplan Reaction |

| Sodium Nitrite | NaNO₂ | Nitrating Agent |

| Potassium Ferricyanide | K₃[Fe(CN)₆] | Catalytic Oxidant |

| Sodium Persulfate | Na₂S₂O₈ | Stoichiometric Oxidant |

Formation of Related Bis(2,2-Dinitropropyl) Acetal/Formal (BDNPA/F) Structures

Bis(2,2-dinitropropyl)formal (BDNPF) and bis(2,2-dinitropropyl)acetal (BDNPA) are key energetic plasticizers, often used as a eutectic liquid mixture (BDNPA/F) in propellant and explosive formulations. nih.govgoogle.com The synthesis of these related structures originates from the common precursor, 2,2-dinitropropanol (DNPOH). serdp-estcp.milosti.gov This alcohol intermediate is the foundational block upon which the acetal or formal linkage is constructed through condensation reactions with the appropriate aldehyde.

The BDNPA/F mixture is typically composed of a 50:50 weight percent ratio of the liquid BDNPA and the solid BDNPF, resulting in a liquid plasticizer. google.com The synthesis of the components of BDNPA/F can be achieved through processes that react 2,2-dinitropropanol with either a formaldehyde source for BDNPF or an acetaldehyde (B116499) source for BDNPA, typically under acidic conditions. google.comgoogle.com The development of nonsolvent processes for these syntheses has been a focus, aiming to mitigate environmental concerns associated with chlorinated solvents previously used in production. google.com

The precursor, 2,2-dinitropropanol (DNPOH), can be synthesized via multiple routes, including the ter Meer process or an oxidative nitration process. osti.govosti.gov More recent research has explored electrochemical synthesis of DNPOH to reduce hazardous waste generation associated with traditional chemical production methods. serdp-estcp.milepa.gov

Acid-Catalyzed Formaldehyde Condensation Reactions

The synthesis of bis(2,2-dinitropropyl)formal (BDNPF) is achieved through the acid-catalyzed condensation of 2,2-dinitropropanol (DNPOH) with a source of formaldehyde. google.com This reaction involves combining two molecules of DNPOH with one molecule of formaldehyde to form the formal linkage and a molecule of water.

The general reaction is as follows: 2 (O₂N)₂C(CH₃)CH₂OH + CH₂O --(Acid Catalyst)--> (O₂N)₂C(CH₃)CH₂OCH₂OCH₂C(CH₃)(NO₂)₂ + H₂O

In a typical nonsolvent laboratory procedure, solid 2,2-dinitropropanol is mixed with a formaldehyde source, such as s-trioxane or paraformaldehyde, which generates formaldehyde in situ. google.com A strong protic acid catalyst, like concentrated sulfuric acid (H₂SO₄), is then added slowly while maintaining low temperatures, generally between -30°C and 30°C, to control the reaction and inhibit the formation of byproducts. google.com For instance, a synthesis can be performed by cooling a mixture of DNPOH and s-trioxane to below 5°C before slowly introducing sulfuric acid. google.com The reaction mixture often solidifies as the product forms. google.com Following the reaction, the mixture is quenched with water and washed with an aqueous hydroxide solution to neutralize the acid catalyst and remove unreacted DNPOH. google.com

Stoichiometric and Catalytic Considerations in Acetal/Formal Formation

The efficiency and yield of BDNPA and BDNPF synthesis are highly dependent on stoichiometry and the choice of catalyst.

Stoichiometry: For the formation of both the acetal and formal, a slight stoichiometric excess of the aldehyde source is preferred. google.comgoogle.com This ensures that the DNPOH is consumed efficiently. For BDNPF synthesis, more than one mole of formaldehyde (generated from sources like s-trioxane) should be present for every two moles of DNPOH. google.com Similarly, for BDNPA synthesis, a slight excess of an acetaldehyde source (such as acetaldehyde, paraldehyde, or metaldehyde) is used relative to the two moles of DNPOH. google.com

Catalysts: The condensation reaction requires an acid catalyst to proceed. Both protic acids and Lewis acids have been effectively used.

Protic Acids: Strong protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are effective catalysts for the formation of BDNPF. google.com Sulfuric acid is commonly used, acting as both a catalyst and a dehydrating agent to drive the reaction forward. google.com These acids are also effective for BDNPA synthesis. google.com

Lewis Acids: Lewis acid catalysts, particularly Boron trifluoride etherate (BF₃·O(Et)₂), are highly effective for the synthesis of BDNPA from DNPOH and acetaldehyde. google.com

The choice of catalyst can influence reaction conditions and work-up procedures. After the reaction is complete, quenching with water and subsequent washing with a basic solution (e.g., NaOH) is a critical step to neutralize the acid catalyst and purify the final product. google.comgoogle.com

| Product | Alcohol Reactant | Aldehyde Source | Stoichiometry (Aldehyde:Alcohol) | Catalyst Examples | Reference |

|---|---|---|---|---|---|

| Bis(2,2-dinitropropyl)formal (BDNPF) | 2,2-Dinitropropanol (DNPOH) | s-Trioxane, Paraformaldehyde | Slight excess (>1:2) | H₂SO₄, HCl, H₃PO₄ | google.com |

| Bis(2,2-dinitropropyl)acetal (BDNPA) | 2,2-Dinitropropanol (DNPOH) | Acetaldehyde, Paraldehyde, Metaldehyde | Slight excess (>1:2) | BF₃·O(Et)₂, H₂SO₄ | google.com |

Synthetic Utility of Dinitro Acetal Building Blocks in Chemical Synthesis

BDNPA/F is a crucial ingredient in modern polymer-bonded explosives (PBXs) and propellant formulations. nih.govserdp-estcp.mil For example, it is a component of the PBX 9501 formulation, where it is mixed with the explosive HMX and a polymeric binder. nih.gov The role of the BDNPA/F dinitro acetal structure in these systems is to improve the manufacturability and shock absorptivity of the material. nih.gov

Mechanistic Investigations of Formation Reactions

Mechanistic Studies of Oxidative Nitration Processes

The introduction of the geminal dinitro functionality onto the propyl group is a critical step in the synthesis of 2-(2,2-dinitropropyl)-1,3-dioxolane and related compounds like bis(2,2-dinitropropyl)acetal (BDNPA). One of the key methods employed is oxidative nitration.

This process typically starts from a precursor compound containing a single nitro group, such as 2-nitropropanol or its derivatives. The oxidative nitration converts the mononitro compound into a gem-dinitro compound. The reaction sequence involves the formation of a nitronate salt intermediate. google.com This salt is then treated with an oxidizing agent and a nitrating agent to yield the final geminal dinitro product. google.com

A common method involves the use of silver nitrate (B79036) in conjunction with sodium nitrite (B80452). google.com In this process, the mononitro precursor is first converted to its corresponding nitronate salt using a base. The subsequent reaction with silver nitrate and a nitrite source leads to the formation of the 2,2-dinitro compound. While effective, this process has a significant drawback related to its high operating cost, primarily due to the use of silver nitrate. preterhuman.net

An alternative to the in-situ generation of the dinitro group on the final molecule is the synthesis of a key intermediate, 2,2-dinitropropanol (B8780482) (DNPOH), which is then used in the acetal (B89532) formation step. osti.gov The synthesis of DNPOH can also be achieved through an oxidative nitration route, starting from 2-nitropropanol. osti.gov This two-step approach, separating the oxidative nitration from the acetalization, allows for better control over the individual reaction steps and purification of intermediates.

Table 1: Oxidative Nitration Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Reactants | Mononitro-alkyl precursor, Silver Nitrate, Sodium Nitrite | google.com |

| Intermediate | Nitronate Salt | google.com |

| Temperature | -10°C to 80°C (preferred: 5°C to 30°C) | google.com |

| Reaction Time | 5 minutes to 5 hours (preferred: 15 minutes to 2 hours) | google.com |

Reaction Mechanisms of Acetal/Formal Formation

The formation of the 1,3-dioxolane (B20135) ring is an example of acetal formation. In the context of 2-(2,2-dinitropropyl)-1,3-dioxolane, this involves the reaction of a carbonyl compound with a diol. Specifically, the synthesis of the closely related and often co-synthesized bis(2,2-dinitropropyl)acetal (BDNPA) involves the reaction of 2,2-dinitropropanol (DNPOH) with an acetaldehyde (B116499) source. google.comgoogle.com

The general mechanism for acid-catalyzed acetal formation proceeds as follows:

Protonation of the carbonyl oxygen : An acid catalyst protonates the oxygen atom of the aldehyde (e.g., acetaldehyde), making the carbonyl carbon more electrophilic. khanacademy.orgyoutube.com

Nucleophilic attack : An alcohol molecule, in this case, one of the hydroxyl groups of a diol like ethylene (B1197577) glycol or the hydroxyl group of 2,2-dinitropropanol, attacks the electrophilic carbonyl carbon. khanacademy.orgyoutube.com This forms a tetrahedral intermediate known as a hemiacetal.

Proton transfer : A proton is transferred from the newly added oxygen to one of the original hydroxyl groups. khanacademy.org

Formation of a water leaving group : The protonated hydroxyl group becomes a good leaving group (water). khanacademy.org

Elimination of water : The water molecule departs, and the oxygen from the alcohol group forms a double bond with the carbon, creating a protonated ether or oxonium ion. khanacademy.orgyoutube.com

Second nucleophilic attack : A second alcohol molecule (or the second hydroxyl group of the diol) attacks the carbon of the oxonium ion. khanacademy.orgyoutube.com

Deprotonation : The final step is the deprotonation of the resulting intermediate to yield the stable acetal and regenerate the acid catalyst. khanacademy.orgyoutube.com

In the specific synthesis of BDNPA, two molecules of 2,2-dinitropropanol react with one molecule of acetaldehyde. google.com The reaction is typically catalyzed by a Lewis acid (e.g., boron trifluoride etherate, BF₃·O(Et)₂) or a protic acid (e.g., sulfuric acid). google.comgoogle.com To drive the reaction towards the product, water, a byproduct, is often removed, for example by using a Dean-Stark apparatus in refluxing toluene. organic-chemistry.org

Table 2: Conditions for Acetal Formation in BDNPA Synthesis

| Parameter | Details | Source(s) |

|---|---|---|

| Reactants | 2,2-Dinitropropanol (DNPOH), Acetaldehyde Source | google.comgoogle.com |

| Acetaldehyde Sources | Acetaldehyde, Paraldehyde, Metaldehyde, Acetal | google.comgoogle.com |

| Catalysts | Lewis Acids (e.g., BF₃·O(Et)₂), Protic Acids (e.g., H₂SO₄) | google.comgoogle.com |

| Temperature | -30°C to 30°C | google.comgoogle.com |

Elucidation of Side Reactions and Byproduct Formation

Several side reactions can occur during the synthesis of 2-(2,2-dinitropropyl)-1,3-dioxolane and its analogues, leading to the formation of various byproducts. The nature and quantity of these byproducts are highly dependent on the reaction conditions.

One significant side reaction is the formation of alternative acetal or ether structures. For instance, in the synthesis of BDNPA, the formation of 2,6-dimethyl-4-(2,2-dinitropropoxyl)-1,3-dioxane has been identified as an impurity. preterhuman.net This byproduct likely arises from the reaction of 2,2-dinitropropanol with acetaldehyde in a different stoichiometry or arrangement.

The stability of the final product is also a concern, as degradation can occur, which can be considered a competing side reaction, especially under certain conditions. The basic hydrolysis of BDNPA has been studied, revealing that it reacts with base to yield nitrite and 1,1-dinitroethane (B1361779) anions. dtic.mil The mechanism is proposed to involve competing E2 elimination and SN2 nucleophilic displacement reactions. dtic.mil

Furthermore, acid-catalyzed hydrolysis represents another degradation pathway. osti.gov In the presence of acid and water, the acetal can hydrolyze back to its starting components, namely 2,2-dinitropropanol and the corresponding aldehyde. osti.gov This reverse reaction is a key consideration for the stability and storage of the compound. The hydrolysis is often catalyzed by acidic byproducts that may form during storage. osti.gov

To minimize the formation of byproducts during synthesis, controlling the reaction temperature is crucial. Maintaining a low temperature, typically between -30°C and 30°C, is recommended to inhibit unwanted side reactions. google.com After the reaction, a quenching step with water followed by washing with a dilute aqueous hydroxide (B78521) solution is often employed. google.com This procedure helps to neutralize the acid catalyst and remove unreacted starting materials and water-soluble byproducts. google.com

Table 3: Identified Byproducts and Side Reaction Products

| Byproduct/Side Product | Formation/Reaction Pathway | Source |

|---|---|---|

| 2,6-Dimethyl-4-(2,2-dinitropropoxyl)-1,3-dioxane | Side reaction during BDNPA synthesis | preterhuman.net |

| Nitrite Anion | Product of basic hydrolysis | dtic.mil |

| 1,1-Dinitroethane Anion | Product of basic hydrolysis | dtic.mil |

Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For compounds like 2-(2,2-Dinitropropyl)-1,3-dioxolane, both one-dimensional and two-dimensional NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide primary information about the chemical environment of the nuclei. The ¹H NMR spectrum would show distinct signals for the protons on the dioxolane ring and the propyl chain. The ¹³C NMR spectrum complements this by identifying each unique carbon atom in the molecule.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. westmont.edu A COSY spectrum reveals proton-proton couplings within the molecule, for instance, between adjacent protons on the dioxolane ring. westmont.edu An HSQC or HETCOR spectrum correlates directly bonded proton and carbon atoms, allowing for definitive assignment of the carbon skeleton. westmont.edumdpi.com These combined techniques are crucial for confirming the synthesis of related compounds and identifying their degradation products. researchgate.netosti.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2,2-Dinitropropyl)-1,3-dioxolane (Note: These are estimated values based on the analysis of structurally similar compounds like 1,3-dioxolane (B20135) and its derivatives.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH (acetal) | ~5.0 - 5.5 | ~100 - 105 |

| CH₂ (dioxolane) | ~3.8 - 4.2 | ~65 - 70 |

| CH₂ (propyl) | ~2.5 - 3.0 | ~35 - 40 |

| C(NO₂)₂ | - | ~115 - 120 |

| CH₃ | ~1.5 - 1.8 | ~20 - 25 |

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govrsc.org This non-destructive method can analyze the hydrodynamic size of a molecule in solution. rsc.org

For 2-(2,2-Dinitropropyl)-1,3-dioxolane, DOSY can be used to assess its purity by distinguishing the main compound from smaller impurities or larger aggregates. The technique produces a 2D plot with NMR chemical shifts on one axis and diffusion coefficients on the other. ox.ac.uk All signals belonging to a single molecular entity will share the same diffusion coefficient and align horizontally. This is particularly useful for studying the compound's behavior in solution and its interactions with other components in a formulation without the need for physical separation. nih.gov It is important to ensure samples are at thermal equilibrium before measurement to avoid convection, which can interfere with accurate diffusion measurements. ox.ac.uk

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular and Fragment Identification

Mass spectrometry is indispensable for determining the molecular weight of 2-(2,2-Dinitropropyl)-1,3-dioxolane and identifying its fragments, which is crucial for structural confirmation and for tracking its decomposition pathways.

UHPLC-QTOF-MS is a highly sensitive and selective technique used for the analysis of complex mixtures. The UHPLC system first separates the components of a sample, which are then introduced into the QTOF mass spectrometer for high-resolution mass analysis. nih.gov This method has been extensively applied to study the degradation of the related nitroplasticizer (NP), a mixture of BDNPA and BDNPF. researchgate.netnih.gov

In such analyses, the QTOF-MS provides accurate mass measurements (typically with a mass tolerance <5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. nih.govosti.gov Tandem mass spectrometry (MS/MS or MS²) experiments are performed to induce fragmentation of a selected precursor ion, providing structural information. osti.gov For nitroaromatic compounds, characteristic losses of radicals like NO, NO₂, and OH are often observed in the MS/MS spectra. nih.gov This technique is effective in identifying and characterizing various derivatives and degradation products, such as hydrolyzed species like 2,2-dinitropropanol (B8780482) (DNPOH). osti.govosti.gov

Table 2: Representative Mass Spectral Data from LC-QTOF-MS Analysis of Related Nitroplasticizer Degradation Products

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Ionization Mode | Reference |

| 2,2-dinitropropanol (DNPOH) | 209.0415 [M+CH₃COO]⁻ | 150.0304 [M-H]⁻ | ESI- | osti.gov |

| Dinitro-PBNA | 308.0672 | Loss of NO, NO₂ | ESI- | nih.gov |

| BDNPA/F common fragments | N/A | 131.0096, 119.0098 | N/A | nih.gov |

While liquid chromatography is often preferred for thermally labile compounds, GC-MS can also be employed for the analysis of volatiles and semi-volatiles. researchgate.netnih.gov The analysis of compounds like 2-(2,2-Dinitropropyl)-1,3-dioxolane via GC-MS is challenging due to potential thermal decomposition in the high-temperature GC inlet or on the analytical column. nih.gov

To overcome this, specialized methods have been developed, such as using a programmable temperature vaporizer (PTV) inlet. By optimizing the temperature ramp rate of the inlet, thermal decomposition can be significantly minimized, allowing for the successful separation and analysis of the intact molecule. nih.gov Different ionization methods, including electron impact (EI), negative chemical ionization (NCI), and positive chemical ionization (PCI), can be used to gain comprehensive information about the sample's chemical composition. nih.gov GC-MS is a powerful tool for identifying volatile impurities or degradation products that might be present in a sample. purdue.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are highly effective for confirming the structure of 2-(2,2-Dinitropropyl)-1,3-dioxolane.

The IR and Raman spectra would be dominated by bands corresponding to the key functional groups:

Nitro Group (NO₂): Strong absorptions for asymmetric and symmetric stretching vibrations of the NO₂ group are expected, typically found in the regions of 1550-1580 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Dioxolane Ring: The C-O-C stretching vibrations of the acetal (B89532) group in the dioxolane ring would produce strong, characteristic bands in the fingerprint region of the IR spectrum, generally between 1000 and 1200 cm⁻¹. rsc.org

Alkyl Groups (C-H): C-H stretching and bending vibrations from the propyl and dioxolane structures would appear in their usual regions (~2850-3000 cm⁻¹ for stretching).

FTIR spectroscopy has been used effectively to monitor the chemical changes during the aging of related nitroplasticizers, where the evolution of spectral bands indicates the formation of degradation products. researchgate.net Raman spectroscopy, which provides complementary information, is particularly sensitive to symmetric vibrations and non-polar bonds, making it a useful tool for a comprehensive vibrational analysis. rsc.orgchemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound 2-(2,2-Dinitropropyl)-1,3-dioxolane was found. This includes detailed research findings and data tables pertaining to its solid-state structure.

While information exists for structurally related compounds, such as Bis(2,2-dinitropropyl) acetal (BDNPA) and Bis(2,2-dinitropropyl) formal (BDNPF), which are also synthesized from 2,2-dinitropropanol, the explicit crystallographic parameters for 2-(2,2-Dinitropropyl)-1,3-dioxolane are not available in the public domain. The synthesis of related energetic plasticizers often involves the reaction of 2,2-dinitropropanol with aldehydes or their equivalents, but specific structural elucidation for the dioxolane derivative remains un-reported in the searched literature.

Therefore, a detailed analysis and presentation of crystallographic data, including unit cell dimensions, space group, and atomic coordinates for 2-(2,2-Dinitropropyl)-1,3-dioxolane, cannot be provided at this time. Further experimental research would be required to determine these properties.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the properties of energetic materials at the molecular level. For a compound like 2-(2,2-Dinitropropyl)-1,3-dioxolane, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to predict its behavior and characteristics.

In studies of related compounds like BDNPA/F, DFT methods with functionals such as BP86 have been utilized to investigate degradation pathways. nih.gov Such calculations are crucial for understanding the stability and reactivity of these molecules.

The first step in computational analysis involves geometry optimization to find the lowest energy conformation of the molecule. For related dioxolane structures, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to determine optimized bond lengths and angles. researchgate.net This process is followed by a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. nih.gov The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for predicting reactivity.

Table 1: Representative Theoretical Calculation Parameters for Dioxolane Derivatives

| Parameter | Method/Basis Set | Application |

|---|---|---|

| Functional | B3LYP | Geometry Optimization, Vibrational Frequencies |

| Basis Set | 6-311++G(d,p) | High-accuracy calculations for properties |

| Solvent Model | SMD | To simulate solvent effects on properties |

This table represents typical methodologies used for similar compounds and is illustrative of the approach that would be taken for 2-(2,2-Dinitropropyl)-1,3-dioxolane.

Understanding the decomposition mechanisms of energetic materials is critical for safety and performance assessment. Computational methods are used to map out potential reaction pathways, such as bond-breaking events or molecular rearrangements. This involves locating the transition state structures, which are the highest energy points along a reaction coordinate.

For radical reactions involving the 1,3-dioxolane (B20135) moiety, DFT studies have been used to corroborate experimental findings and understand the mechanism of hydrogen atom transfer, a key step in many reactions. uni-muenchen.de The analysis of the transition state provides critical information about the feasibility and kinetics of a particular reaction pathway.

Once reaction pathways and transition states are identified, the energetic landscape can be mapped. This involves calculating key thermodynamic parameters such as activation energies, enthalpies of activation, and Gibbs free energies of activation. These values determine the rates of reaction and the relative stability of reactants, intermediates, and products. The free energy, which accounts for both enthalpy and entropy, is particularly important as it provides a direct link between computational results and experimental observations.

Molecular Orbital (MO) theory helps in understanding the chemical bonding and reactivity of a molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate or accept electrons. For energetic compounds, the HOMO-LUMO gap is often related to its sensitivity and reactivity.

Electron density analysis, through methods like Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds and non-covalent interactions within the molecule. researchgate.net This analysis identifies bond critical points and provides quantitative measures of bond strength and type.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying individual molecules or small systems, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. This is particularly useful for understanding the bulk properties of materials and their response to external stimuli like shock or heat.

For MD simulations of reactive systems, a reactive force field is required. ReaxFF is a type of force field that can model chemical reactions by allowing bonds to form and break during the simulation. nih.gov The development of a specific ReaxFF parameter set for 2-(2,2-Dinitropropyl)-1,3-dioxolane would involve training the force field against a large dataset of quantum mechanics calculations for the molecule and its fragments. nih.gov This ensures that the force field can accurately reproduce the potential energy surface and predict reaction dynamics. Once validated, ReaxFF-MD simulations can be used to study complex phenomena like thermal decomposition and shock sensitivity at the atomic level. nih.gov

Simulation of Molecular Behavior and Intermolecular Interactions

MD simulations have been employed to investigate the interaction between binders and plasticizers like BDNPF/A. nih.gov For instance, the compatibility of BDNPF/A with various binders, such as propargyl-terminated polybutadiene (B167195) (PTPB), has been explored. nih.gov These simulations calculate parameters like Flory-Huggins interaction parameters, radial distribution functions, and binding energies to predict the miscibility and nature of intermolecular forces. nih.gov Studies have shown that the compatibility of dinitropropyl-containing plasticizers with binders can be assessed through these computational methods. nih.gov For example, research indicates that BDNPF/A has a lesser compatibility with PTPB compared to other plasticizers like dioctyl sebacate (B1225510) (DOS). nih.gov This is evidenced by both simulation results and experimental data, which show two glass transition temperatures for the PTPB and BDNPF/A blend, suggesting phase separation. nih.gov

Theoretical studies on the 1,3-dioxolane ring itself reveal its susceptibility to ring-opening reactions, a key aspect of its molecular behavior. acs.org Quantum chemistry calculations have shown that the heterocyclic oxygen atoms in 1,3-dioxolane weaken the C–O bonds, leading to lower energy barriers for ring-opening reactions. acs.org This intrinsic reactivity of the dioxolane ring is an important consideration in simulating the long-term behavior of any molecule containing this functional group.

Table 1: Simulated Interaction Parameters for a Related Dinitropropyl Plasticizer (BDNPF/A) with PTPB Binder

| Parameter | BDNPF/A with PTPB | DOS with PTPB |

| Compatibility Prediction | Less Compatible | More Compatible |

| Glass Transition Behavior | Two Tgs | One Tg |

Data sourced from molecular dynamics simulation and experimental studies on PTPB binder with different plasticizers. nih.gov

Theoretical Approaches for Chemical Stability Prediction (e.g., Bond Dissociation Energy Calculations)

The chemical stability of an energetic material is a critical parameter, and theoretical methods are extensively used for its prediction. A primary approach is the calculation of bond dissociation energies (BDEs), particularly for the weakest bonds in the molecule, which are likely to be the trigger linkages in a decomposition pathway.

For 2-(2,2-dinitropropyl)-1,3-dioxolane, the C-NO₂ bonds of the gem-dinitro group are expected to be among the most labile. The thermal degradation of related compounds like bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF) is believed to initiate with the elimination of a HONO molecule. researchgate.net However, other research suggests that the primary decomposition pathway may involve hydrolysis of the acetal/formal group or radical-based homolysis of the C-N bond. univ-paris13.fr

Theoretical studies have established a relationship between the BDE of the C-NO₂ bond and the electrostatic potential on the molecular surface above this bond. dtic.mil For a series of nitroalkanes, it has been shown that while there isn't a simple direct correlation, the bond dissociation energy is linked to the maximum positive electrostatic potential (Vs,max) when molecular surface area is also considered. dtic.mil This provides a theoretical tool to estimate the stability of C-NO₂ bonds in various chemical environments.

The stability of the 1,3-dioxolane ring is another crucial factor. Theoretical studies on the low-temperature oxidation of 1,3-dioxolane indicate that ring-opening β-scission reactions are dominant pathways following radical formation. acs.org The inherent ring strain and the presence of two oxygen atoms facilitate these ring-opening processes. acs.org Therefore, a comprehensive theoretical stability prediction for 2-(2,2-dinitropropyl)-1,3-dioxolane would need to consider both the C-NO₂ bond cleavage and the stability of the dioxolane ring.

Table 2: Calculated Bond Dissociation Energies for C-NO₂ Bonds in Related Compounds

| Compound Class | Bond | Typical BDE (kcal/mol) | Computational Method |

| Nitroalkanes | C-NO₂ | 40-60 | HF/STO-5G//HF/STO-3G |

| Nitroaromatics | C-NO₂ | ~70 | B3PW91/6-31G** |

Note: These are representative values from studies on various nitro compounds and not specific to 2-(2,2-Dinitropropyl)-1,3-dioxolane. The actual BDE can vary significantly with molecular structure and substituent effects. dtic.milresearchgate.net

Degradation Pathways and Stability Analysis

Hydrolytic Degradation Mechanisms of Dinitro Acetal (B89532)/Formal Structures

The hydrolysis of the acetal linkage in 2-(2,2-dinitropropyl)-1,3-dioxolane is a significant degradation pathway, particularly in the presence of acid.

The hydrolysis of acetals, including the dioxolane ring of 2-(2,2-dinitropropyl)-1,3-dioxolane, is catalyzed by the presence of an acid. orgoreview.comchemistrysteps.com The reaction mechanism involves the protonation of one of the oxygen atoms in the acetal linkage, which converts the alkoxy group into a good leaving group. orgoreview.comchemistrysteps.com This is followed by the departure of the leaving group, facilitated by the lone pair of electrons on the other oxygen atom, resulting in the formation of a resonance-stabilized oxonium ion. orgoreview.comchemistrysteps.com Nucleophilic attack by a water molecule on the electrophilic carbon of the oxonium ion then occurs. orgoreview.comchemistrysteps.com Subsequent deprotonation leads to the formation of a hemiacetal. orgoreview.comchemistrysteps.com This process can continue with the protonation of the remaining alkoxy group, leading to its elimination and the ultimate formation of the parent aldehyde or ketone and the corresponding diol. orgoreview.com

For the hydrolysis to proceed, the presence of both water and an acid is a prerequisite. osti.gov In some instances, the degradation of related nitro compounds can produce acidic species like nitric and nitrous acid, which can then catalyze the hydrolysis. osti.govresearchgate.net The general mechanism for acid-catalyzed acetal hydrolysis follows a series of protonation, leaving group departure, nucleophilic attack, and deprotonation steps. orgoreview.comchemistrysteps.com The rate-determining step in this process is often the formation of the carbocation intermediate. masterorganicchemistry.com

The primary products of the hydrolysis of related dinitro acetal structures, such as bis(2,2-dinitropropyl)acetal (BDNPA), have been identified through advanced analytical techniques. nih.gov The hydrolysis of the acetal functional group leads to the formation of 2,2-dinitropropanol (B8780482) (DNPOH) and a corresponding hemiacetal. nih.gov This hemiacetal can further decompose to yield another molecule of DNPOH and an aldehyde, such as ethanal. nih.gov

In studies on aged eutectic mixtures of BDNPA and bis(2,2-dinitropropyl)formal (BDNPF), 2,2-dinitropropanol has been definitively identified as a degradation product. osti.govosti.gov Its presence was confirmed using liquid chromatography tandem time-of-flight quadrupole mass spectrometry (LC-QTOF). osti.govosti.gov The synthesis of a DNPOH standard and its subsequent detection in aged samples, while being absent in baseline samples, confirms that hydrolysis is a key degradation pathway. osti.govosti.gov

| Initial Compound | Key Hydrolysis Products | Analytical Method |

|---|---|---|

| Bis(2,2-dinitropropyl)acetal (BDNPA) | 2,2-Dinitropropanol (DNPOH), 2,2-Dinitropropyl hemiacetal | UHPLC-QTOF MS |

| Bis(2,2-dinitropropyl)formal (BDNPF) | 2,2-Dinitropropanol (DNPOH), 2,2-Dinitropropyl hemiformal | UHPLC-QTOF MS |

Thermal Decomposition Kinetics and Mechanisms

Thermal decomposition represents another critical degradation route for 2-(2,2-dinitropropyl)-1,3-dioxolane and related energetic compounds. The mechanisms can differ significantly between the gas and condensed phases.

In the gas phase at elevated temperatures, the thermal decomposition of nitroaromatic compounds is often initiated by the homolysis of the C-NO₂ bond. huji.ac.il However, for some aliphatic nitro compounds, other pathways like nitro-nitrite isomerization can compete with or even dominate C-NO₂ bond cleavage at lower temperatures. researchgate.net For cyclic acetals, such as 2-methyl-1,3-dioxolane, gas-phase decomposition has been shown to be a homogeneous, unimolecular reaction that follows first-order kinetics. researchgate.net The decomposition of these simpler acetals proceeds through a stepwise mechanism involving a concerted nonsynchronous four-centered cyclic transition state. researchgate.net

| Compound | log(A / s⁻¹) | Ea (kJ/mol) | Temperature Range (°C) |

|---|---|---|---|

| 2-methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459-490 |

| 2,2-dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 |

Data sourced from kinetic studies of related compounds. researchgate.net

In the condensed phase, the thermal decomposition of dinitropropyl acetals and formals is more complex. Studies on a eutectic mixture of BDNPA and BDNPF have shown that the initial step in degradation is the elimination of HONO molecules, which is then followed by the formation of nitroso-alcohol isomers. researchgate.netresearchgate.net This process can be autocatalytic, where the decomposition products catalyze further degradation. researchgate.net It has been observed that hydrolysis is the predominant decomposition pathway at lower temperatures, while at higher temperatures, other mechanisms like C-N homolysis become more significant. nih.gov

A significant pathway in the decomposition of nitro compounds is the homolytic cleavage of the carbon-nitrogen (C-NO₂) bond. nih.gov This process involves the bond breaking evenly, with each atom retaining one of the bonding electrons to form a carbon-centered radical and a nitrogen dioxide (NO₂) radical. libretexts.org The stability of the resulting radicals can influence the ease of this bond cleavage. libretexts.org

For compounds like bis(2,2-dinitropropyl)acetal and bis(2,2-dinitropropyl)formal, radical-based homolysis of the C-N bond, followed by hydrogen atom abstraction, has been identified as a key degradation pathway alongside hydrolysis. nih.gov While hydrolysis may dominate at lower temperatures, C-N homolysis gains importance as the temperature increases. nih.gov In the gas phase, C-NO₂ homolysis is considered a major decomposition channel for nitroaromatic compounds at high temperatures. huji.ac.il

Nitrous Acid Elimination (NAE) Pathways and Their Significance

For a considerable time, it was hypothesized that the principal degradation pathway for acetal-based dinitropropyl compounds was Nitrous Acid (HONO) Elimination (NAE). nih.govnih.gov This pathway was presumed to be a primary step in the chemical breakdown of these materials. osti.gov Theoretical modeling of a model compound predicted that NAE would lead to the formation of a 2-nitrovinyl ether and HONO. nih.gov However, this theoretical pathway was calculated to have a very high activation energy of 42 kcal mol–1, suggesting it is not a favored process. nih.gov

Recent, more advanced analytical studies have challenged the significance of the NAE pathway. Research utilizing ultrahigh-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF) to analyze the degradation products of bis(2,2-dinitropropyl)acetal/formal (BDNPA/F) found no direct evidence of NAE occurring. nih.govnih.gov Instead, this investigation identified two different primary degradation pathways:

Hydrolysis of the acetal or formal functional group. nih.govnih.gov

Radical-based homolysis of the Carbon-Nitrogen (C-N) bond, which is then followed by hydrogen atom abstraction. nih.govnih.gov

While some studies mention HONO elimination as an initial step in degradation, leading to the formation of various isomers and intermediates, the most recent direct analysis of degradation products points towards hydrolysis and C-N bond homolysis as the dominant mechanisms. nih.govnih.govresearchgate.net The presence of nitric oxide (NO) in the headspace of aged samples provides further evidence for radical-based decomposition, as it can be formed from the hydrolysis of NO₂ radicals. nih.gov

Phenomenological Kinetic Modeling of Complex Decomposition Processes

The decomposition of 2-(2,2-Dinitropropyl)-1,3-dioxolane and its analogues is a complex process influenced by multiple factors, making kinetic modeling challenging. The degradation kinetics are significantly dependent on temperature, with higher temperatures accelerating the decomposition rate. nih.govresearchgate.net

The presence of oxygen is another critical factor. researchgate.net Oxygen has been shown to accelerate the decomposition of intermediate products formed during thermal aging. researchgate.net Conversely, an inert nitrogen atmosphere has a stabilizing effect on the material. researchgate.net Studies on related materials have calculated kinetic parameters for thermal decomposition using methods like the Kissinger-Akahira-Sunose method. researchgate.net

Impurity Formation and its Influence on Chemical Stability

The chemical stability and shelf-life of acetal-based plasticizers like BDNPA are profoundly influenced by the presence of impurities originating from the manufacturing process. preterhuman.net The quality of the raw materials and the specific synthesis conditions are critical determinants of the final product's stability. preterhuman.net

One major impurity identified in early production batches of BDNPA was 2,6-Dimethyl-4-(2,2-dinitropopoxyl)-1,3-dioxane , referred to as "Compound V". preterhuman.net This compound was formed due to the presence of aldol (B89426), a condensation product of acetaldehyde (B116499), which was used as a raw material in the BDNPA synthesis. preterhuman.net The presence of Compound V was found to have a major negative impact on the aging stability of the plasticizer. preterhuman.net

| Production Era | Impurity Control Measures | Observed Stability |

|---|---|---|

| Early Production | Aldol content in acetaldehyde not strictly controlled. | Poor aging characteristics; high acid numbers developed in a few days during accelerated aging. preterhuman.net |

| Later Production (1980s) | Stricter specifications on acetaldehyde to control aldol content; closer control of the BDNPA production process to nearly eliminate "Compound V". preterhuman.net | Significantly improved aging stability; very stable with little to no acid build-up during similar aging tests. preterhuman.net |

Later studies confirmed that once these process-related impurities were removed, the stability of the plasticizer improved dramatically. preterhuman.net Another potential impurity is 2,2-dinitropropanol (DNPOH) , which is used as an intermediate in the synthesis of both BDNPA and BDNPF. osti.gov While modern production methods can yield a product free of detectable DNPOH, it can form over time as a degradation product. osti.gov

Accelerated Aging Studies and Long-Term Stability Profiles

Accelerated aging studies are crucial for evaluating the long-term stability of 2-(2,2-Dinitropropyl)-1,3-dioxolane and its analogues. These studies typically involve subjecting the material to elevated temperatures to simulate long-term storage under ambient conditions.

A multi-year aging study on a eutectic mixture of BDNPA and BDNPF (NP) provided significant insights into its long-term behavior. osti.govresearchgate.net

At 70°C in air , the first signs of degradation were detectable after 12 months. researchgate.net

At 55°C , samples aged for 36 months showed the presence of 2,2-dinitropropanol (DNPOH), confirming that hydrolysis is a terminal step in the thermo-chemical degradation process. osti.gov DNPOH was not detectable in the material before the aging experiments began. osti.gov

Hydrolysis requires the presence of both water and acid. Although water may be present, DNPOH is typically generated only in the later stages of aging when the acid concentration becomes sufficiently high from other decomposition reactions. osti.gov

| Aging Condition | Duration | Key Findings | Reference |

|---|---|---|---|

| 70°C in Air | 12 months | Initial signs of degradation detected. The initial step is the elimination of HONO molecules. | researchgate.net |

| 55°C (Air and Water aged) | 36 months | 2,2-dinitropropanol (DNPOH) detected as a late-stage degradation product from hydrolysis. | osti.gov |

| 104°C | 1-3 weeks | Proposed as a useful test for specifications to indicate purity and long-term stability. | dtic.mil |

These studies collectively demonstrate that the long-term stability of these compounds is a function of both the intrinsic chemical pathways of hydrolysis and radical homolysis, and the extrinsic factors of initial purity and storage environment. researchgate.netpreterhuman.net

Advanced Material Science Applications

Role as Nitroplasticizers in Polymeric Systems (Focus on Chemical Interaction and Material Property Modulation)

2-(2,2-Dinitropropyl)-1,3-dioxolane, often found in a eutectic mixture with bis(2,2-dinitropropyl) formal (BDNPF) known as nitroplasticizer (NP), plays a crucial role as an energetic plasticizer in various polymeric systems, particularly in propellant and explosive formulations. google.comresearchgate.net Plasticizers are additives that increase the flexibility and workability of a polymer. nih.gov In the context of energetic materials, nitroplasticizers like 2-(2,2-dinitropropyl)-1,3-dioxolane are incorporated to enhance the processability and mechanical properties of polymer-bonded explosives (PBXs) and solid propellants. researchgate.netmdpi.com

The primary chemical interaction of this nitroplasticizer with the polymer matrix is physical. It positions itself between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. researchgate.net This plasticizing effect enhances the flexibility of the material. For instance, the addition of a nitroplasticizer to a polymer like PolyNIMMO has been shown to lower the viscosity of the uncured polymer, which is a desirable characteristic during the manufacturing process. researchgate.net

However, the chemical stability of 2-(2,2-dinitropropyl)-1,3-dioxolane is a significant factor influencing the long-term integrity of the polymeric material. It can undergo decomposition through two primary pathways: hydrolysis of the acetal (B89532) functional group and radical-based homolysis of the C-N bond. nih.govresearchgate.net The hydrolysis pathway, which is dominant, leads to the formation of 2,2-dinitropropanol (B8780482) (DNPOH) and other byproducts. nih.govosti.gov This degradation is often catalyzed by acidic species that can form from the decomposition of the nitro groups. osti.govnih.gov The presence of water, even in parts-per-million concentrations, can influence these degradation processes. osti.gov To counteract this, stabilizers are often added to the formulation to scavenge these reactive species and extend the service life of the material. nih.govdtic.mil

The modulation of material properties by 2-(2,2-dinitropropyl)-1,3-dioxolane is a key aspect of its application. By plasticizing the polymer binder, it improves the shock absorptivity and manufacturability of the energetic composite. nih.gov The specific concentration and composition of the nitroplasticizer can be tailored to achieve desired mechanical properties in the final material. researchgate.net

Integration into Polymer Matrices and Composites

The integration of 2-(2,2-dinitropropyl)-1,3-dioxolane into polymer matrices is a critical step in the manufacturing of polymer-bonded explosives (PBXs) and other energetic composites. researchgate.netmdpi.com This nitroplasticizer is typically blended with a polymeric binder, which can be a variety of materials, including polyurethanes or other suitable polymers. researchgate.net The mixture of the plasticizer and the polymer serves as a binder that encapsulates energetic filler crystals. researchgate.net

The process often involves mixing the liquid nitroplasticizer with the polymer and other ingredients to form a curable paste. researchgate.net This paste can then be cast or molded into the desired shape. The compatibility between the nitroplasticizer and the polymer is essential for achieving a homogeneous composite with uniform properties.

In some applications, the nitroplasticizer is part of a binder system that can be cross-linked or cured to form a solid matrix. For instance, alkynyl-terminated polyethylene (B3416737) oxide−tetrahydrofuran (ATPET) and glycidyl (B131873) azide (B81097) polymer (GAP) can be linked via click chemistry to form a binder for solid propellants, and the effects of energetic plasticizers like a mixture of bis-(2,2-dinitropropyl) acetal (BDNPA) and BDNPF are studied in such systems. mdpi.com

The physical form of the composite can vary, from flexible, rubbery materials to more rigid solids, depending on the polymer used and the concentration of the plasticizer. mdpi.com The goal is to create a composite material where the energetic components are uniformly dispersed and well-adhered within the polymer matrix, ensuring both performance and safety.

Modulating Material Properties (e.g., Mechanical, Thermal) through Acetal Functionality within Polymers

The acetal functionality within 2-(2,2-dinitropropyl)-1,3-dioxolane and its integration into polymeric materials play a significant role in modulating the final properties of the composite. The 1,3-dioxolane (B20135) ring is a key structural feature.

The presence of the acetal group contributes to the plasticizing effect of the molecule. The flexibility of the acetal linkage allows for greater chain mobility in the polymer matrix, which in turn lowers the glass transition temperature and enhances the mechanical flexibility of the material. researchgate.net This is a crucial attribute for materials that need to withstand mechanical shock and vibration.

From a thermal perspective, the stability of the acetal linkage is a critical factor. As mentioned earlier, the acetal group is susceptible to acid-catalyzed hydrolysis. nih.govosti.gov This degradation pathway can be initiated by the decomposition of the nitro groups, which can produce acidic byproducts. nih.gov The rate of this degradation is temperature-dependent, with higher temperatures accelerating the process. nih.govresearchgate.net Therefore, the thermal stability of the polymer composite is directly linked to the stability of the acetal functionality within the plasticizer.

The decomposition of the acetal can lead to the formation of smaller, more volatile molecules, which can alter the mechanical properties of the composite over time, potentially leading to embrittlement or loss of integrity. nih.gov Understanding and controlling the degradation of the acetal functionality is therefore essential for predicting and extending the service life of materials containing 2-(2,2-dinitropropyl)-1,3-dioxolane.

Design and Synthesis of Degradable Polymeric Materials Incorporating Acetal Linkages

The inherent degradability of the acetal linkage in 2-(2,2-dinitropropyl)-1,3-dioxolane provides a basis for the design and synthesis of degradable polymeric materials. While often viewed as a challenge to long-term stability in some applications, this characteristic can be harnessed for creating materials designed to degrade under specific conditions. nih.gov

The synthesis of polymers with intentionally incorporated acetal linkages in their backbone is an active area of research for creating chemically recyclable and biodegradable materials. nsf.govescholarship.org For example, the cationic ring-opening polymerization of 1,3-dioxolane can produce poly(1,3-dioxolane) (pDXL), a thermoplastic that can be chemically depolymerized back to its monomer. nsf.govescholarship.org This demonstrates the potential for creating a closed-loop life cycle for these types of polymers.

By incorporating monomers containing acetal groups, such as cyclic ketene (B1206846) acetals, into polymer chains, materials with tunable degradation rates can be synthesized. rsc.org The degradation of these polymers typically occurs via hydrolysis of the acetal linkages, which can be triggered by changes in pH, for instance. This approach allows for the design of materials that are stable under normal use conditions but can be broken down into smaller molecules on demand. mdpi.com

While 2-(2,2-dinitropropyl)-1,3-dioxolane itself is primarily used as an additive, the principles governing the degradation of its acetal group are relevant to the broader field of degradable polymers. The synthesis of novel monomers with tailored acetal structures allows for precise control over the mechanical and degradation properties of the resulting polymers, opening up possibilities for applications in areas such as biomedical devices and environmentally friendly plastics. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net

Future Research Directions and Challenges

Development of Environmentally Benign Synthesis Methodologies

The synthesis of energetic materials, including 2-(2,2-dinitropropyl)-1,3-dioxolane, has traditionally involved processes that are hazardous and produce significant waste. nih.gov A major future challenge lies in developing "greener" manufacturing processes that are less harmful to the environment and safer for personnel. nih.govresearchgate.net This aligns with the broader principles of green chemistry, which advocate for the use of renewable raw materials, elimination of waste, and avoidance of toxic reagents and solvents. researchgate.net

Key areas for future research in the green synthesis of dinitro acetal (B89532) compounds include:

Solvent Replacement: A primary goal is the replacement of traditional, toxic organic solvents like chlorinated hydrocarbons with more environmentally friendly alternatives. nih.govgoogle.com Research into the use of ionic liquids (ILs), dense gases, and supercritical fluids (SCFs) as reaction media is a promising avenue. nih.gov These alternative solvents offer unique properties that can lead to cleaner chemical processes. nih.gov

Catalyst Development: The development of recyclable and less toxic catalysts can significantly improve the environmental profile of the synthesis. For instance, the use of recyclable indium (III) chloride has been shown to be effective in the microwave-assisted synthesis of other heterocyclic compounds. researchgate.net

Process Intensification: Techniques like microwave-assisted synthesis can lead to faster reaction times and higher yields, reducing energy consumption and waste generation. researchgate.net

Alternative Reagents: Exploring alternative and less hazardous starting materials and reagents is crucial. For example, a nonsolvent process for synthesizing bis(2,2-dinitropropyl)formal (BDNPF), a related compound, reacts 2,2-dinitropropanol (B8780482) with a formaldehyde (B43269) source in the presence of a protic acid catalyst, avoiding traditional solvents. google.com Similarly, a nonsolvent process for bis(2,2-dinitropropyl)acetal (BDNPA) has been developed using an acetaldehyde (B116499) source. google.com

The "materials genome" approach, which combines computational modeling and data science, can accelerate the discovery and design of new, greener synthetic routes for energetic materials. acs.org

Comprehensive Elucidation of Complex Degradation Pathways and Networks

Understanding the degradation of 2-(2,2-dinitropropyl)-1,3-dioxolane is critical for predicting its long-term stability and environmental fate. While some degradation pathways have been identified, a more comprehensive picture is needed.

Future research should focus on:

Identifying All Degradation Products: Thorough characterization of all degradation products under various environmental conditions (e.g., temperature, humidity, presence of other chemicals) is essential. nih.govnih.gov Recent studies on the related nitroplasticizer BDNPA/F have identified 2,2-dinitropropanol (DNPOH) as a key hydrolysis product. nih.govosti.gov

Mapping Reaction Networks: The degradation process is likely a complex network of interconnected reactions. researchgate.net Elucidating these networks will require a combination of experimental and computational approaches. For instance, the degradation of BDNPA/F involves both acid-catalyzed hydrolysis of the acetal/formal group and radical-based homolysis of the C-N bond. nih.gov

Investigating the Role of Additives: Stabilizers and other additives can significantly influence the degradation pathways. The role of antioxidants like n-phenyl-β-naphthylamine (PBNA) in scavenging NOx radicals and its own subsequent nitration and degradation needs further investigation. nih.gov

Environmental Fate Modeling: Developing models to predict the transport, transformation, and ultimate fate of 2-(2,2-dinitropropyl)-1,3-dioxolane and its degradation products in soil and water is a key challenge. nih.govntis.gov This includes understanding its potential for bioaccumulation and persistence. ntis.gov

Advanced Spectroscopic Characterization of Reaction Intermediates and Transient Species

The degradation and reaction of 2-(2,2-dinitropropyl)-1,3-dioxolane involve short-lived intermediates and transient species that are difficult to detect. Advanced spectroscopic techniques are crucial for their characterization.

Future research directions include:

In-situ Spectroscopy: Applying techniques like time-resolved Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy to monitor reactions in real-time and identify transient species.

Mass Spectrometry Techniques: Utilizing advanced mass spectrometry methods, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF), to identify and characterize degradation products and intermediates with high sensitivity and accuracy. nih.govosti.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: Using EPR to detect and characterize radical intermediates that may be involved in decomposition pathways.

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations to aid in the assignment of spectra and the identification of unknown species.

Multi-Scale Computational Modeling for Predictive Understanding of Compound Behavior and Material Performance

Computational modeling is a powerful tool for understanding the behavior of energetic materials at various scales, from the molecular to the macroscopic level.

Future research efforts in this area should focus on:

Developing Accurate Force Fields: Creating and validating accurate intermolecular force fields for molecular dynamics (MD) simulations of 2-(2,2-dinitropropyl)-1,3-dioxolane and its mixtures. researchgate.netresearchgate.net

Reactive Molecular Dynamics (ReaxFF): Employing ReaxFF simulations to model the chemical decomposition of the compound under various stimuli, such as heat and shock.

Mesoscale Modeling: Bridging the gap between the atomistic and continuum scales to predict material properties and performance. researchgate.net

Predictive Modeling of Sensitivity: Developing and refining computational models to predict the sensitivity of dinitro acetal derivatives to impact, shock, and friction. bohrium.com

Simulation of Formulation Behavior: Modeling the behavior of 2-(2,2-dinitropropyl)-1,3-dioxolane within complex formulations, including its interactions with binders and other energetic components. researchgate.net

Rational Design of Novel Dinitro Acetal Derivatives for Tailored Chemical Properties and Material Applications

The knowledge gained from the above research areas can be leveraged for the rational design of new dinitro acetal derivatives with improved properties.

Key objectives for future design and synthesis include:

Enhanced Thermal Stability: Designing derivatives with stronger chemical bonds and reduced susceptibility to decomposition.

Reduced Sensitivity: Modifying the molecular structure to decrease sensitivity to mechanical stimuli. bohrium.com

Improved Energetic Performance: Increasing the density and oxygen balance of the molecules to enhance their energetic output.

Tailored Physical Properties: Adjusting the molecular structure to control properties like melting point, viscosity, and compatibility with other materials.

Structure-Property Relationship Studies: Systematically investigating the relationship between the molecular structure of dinitro acetal derivatives and their chemical and physical properties to guide the design of new compounds. bohrium.comresearchgate.netnih.gov The synthesis and characterization of novel N-acylhydrazone derivatives, for example, has shown how structural modifications can lead to potent biological activity. nih.gov

By addressing these future research directions and challenges, the scientific community can advance the understanding and application of 2-(2,2-dinitropropyl)-1,3-dioxolane and develop a new generation of safer, more effective, and environmentally sustainable energetic materials.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(2,2-Dinitropropyl)-1,3-dioxolane, and how do reaction conditions optimize yield?

Methodological Answer:

The synthesis of 2-(2,2-Dinitropropyl)-1,3-dioxolane typically involves cyclization or nitroalkylation strategies. For example, nitropropyl groups can be introduced via nucleophilic substitution or condensation reactions. A literature procedure for structurally similar nitro-dioxolanes (e.g., 2-(3-nitro-2-phenylpropyl)-1,3-dioxolane) involves reacting nitro-substituted precursors with diols under acid catalysis . Microwave-assisted synthesis, as demonstrated for dichlorocyclopropane-dioxolane derivatives, may enhance reaction efficiency and yield (92–98%) by reducing side reactions . Key parameters include temperature control (25–80°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of the nitropropyl precursor to diol.

Advanced: How do the electron-withdrawing nitro groups in 2-(2,2-Dinitropropyl)-1,3-dioxolane influence its chemical reactivity compared to alkyl-substituted analogs?

Methodological Answer:

The nitro groups significantly increase the compound’s electrophilicity and thermal instability. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. For example, the nitro groups may destabilize the dioxolane ring via inductive effects, accelerating ring-opening reactions under acidic or thermal conditions. Comparative kinetic studies with alkyl-substituted analogs (e.g., 2-propyl-1,3-dioxolane) using NMR or IR spectroscopy can quantify these effects .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing 2-(2,2-Dinitropropyl)-1,3-dioxolane?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify the dioxolane ring (δ ~4.5–5.5 ppm for ring protons) and nitropropyl substituents (δ ~1.5–2.5 ppm for methyl groups).

- IR Spectroscopy: Stretching vibrations at ~1530 cm (asymmetric NO) and ~1370 cm (symmetric NO) confirm nitro functionality .

- GC-MS/HPLC: High-resolution mass spectrometry verifies molecular weight (CHNO; calc. 218.06 g/mol), while HPLC with UV detection monitors purity.

Advanced: What computational approaches are used to model the thermal decomposition pathways of nitro-functionalized dioxolanes?

Methodological Answer:

Reactive molecular dynamics (ReaxFF) simulations can predict decomposition mechanisms, such as nitro group scission or ring fragmentation. For example, simulations may reveal exothermic pathways releasing NO gases, correlating with experimental DSC/TGA data. Comparative studies with non-nitro analogs (e.g., 2-propyl-1,3-dioxolane) validate computational models .

Basic: What safety protocols are essential for handling 2-(2,2-Dinitropropyl)-1,3-dioxolane given its potential explosivity?

Methodological Answer:

- Storage: Inert atmosphere (argon) at ≤4°C, away from heat/sparks.

- Handling: Use blast shields, remote manipulators, and minimal quantities (<100 mg).

- Decomposition Mitigation: Dilute with inert solvents (e.g., water or mineral oil) before disposal. Safety protocols align with those for nitroalkanes and peroxides .

Advanced: How can researchers resolve contradictions in reported stability data for 2-(2,2-Dinitropropyl)-1,3-dioxolane?

Methodological Answer:

Contradictions often arise from impurities or varying experimental conditions. Systematic approaches include:

- Reproducibility Trials: Replicate studies under controlled humidity, temperature, and oxygen levels.

- Advanced Analytics: Use in situ FTIR or Raman spectroscopy to monitor decomposition in real-time.

- Cross-Validation: Compare data with structurally related compounds (e.g., 2,2-bis(trifluoromethyl)-1,3-dioxolane) to identify trends .

Basic: What are the primary applications of 2-(2,2-Dinitropropyl)-1,3-dioxolane in materials science?

Methodological Answer:

The compound serves as a high-energy plasticizer or crosslinker in polymers. For instance, its incorporation into epoxy resins enhances mechanical strength but requires stabilization with antioxidants (e.g., BHT). Compatibility testing via DSC and tensile strength assays is critical .

Advanced: How does the steric and electronic environment of the dioxolane ring affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The dioxolane ring’s conformation (e.g., envelope vs. twist) influences ring strain and nucleophilic attack sites. X-ray crystallography or DFT-optimized structures can identify steric hindrance from the nitropropyl groups. Kinetic isotope effect (KIE) studies using deuterated solvents (e.g., DO) quantify electronic contributions to SN/SN mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.